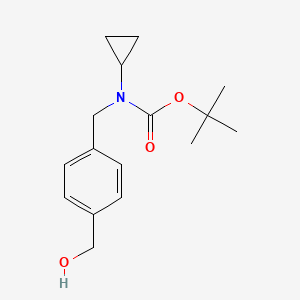

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester is an organic compound characterized by the presence of a cyclopropyl group, a benzyl group with a hydroxymethyl substituent, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the benzyl alcohol derivative, which is then reacted with cyclopropyl isocyanate under controlled conditions to form the desired carbamic acid ester. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can form hydrogen bonds, enhancing its interaction with biological targets. The carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Cyclopropylmethylamine: Shares the cyclopropyl group but differs in the functional groups attached.

Benzyl alcohol: Similar benzyl group but lacks the carbamic acid ester moiety.

tert-Butyl carbamate: Contains the carbamic acid ester moiety but lacks the benzyl and cyclopropyl groups.

Uniqueness

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of the cyclopropyl group, hydroxymethylbenzyl moiety, and carbamic acid tert-butyl ester makes it a versatile compound in various fields of research.

Biological Activity

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester, commonly referred to as M4 , is a compound that has garnered interest due to its potential biological activities, particularly in neuroprotection and its interaction with various biochemical pathways. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

- Chemical Formula : C13H19NO3

- Molecular Weight : 235.30 g/mol

- CAS Number : 2794813

The compound features a cyclopropyl group attached to a carbamic acid moiety, which is known to influence its pharmacokinetic properties and biological interactions.

M4 exhibits multiple mechanisms of action that are pertinent to its biological activity:

- Inhibition of Amyloid Beta Aggregation : M4 acts as both a β-secretase and an acetylcholinesterase inhibitor, which are crucial in preventing the aggregation of amyloid beta peptides (Aβ) associated with Alzheimer's disease. This dual inhibition helps in reducing neurotoxicity associated with Aβ accumulation .

- Cell Viability Enhancement : In vitro studies have demonstrated that M4 can significantly improve the viability of astrocytes exposed to Aβ1-42. When treated with M4, astrocytes showed a viability improvement from 43.78% (with Aβ alone) to 62.98% when co-treated with M4 .

- Oxidative Stress Reduction : M4 has been shown to reduce oxidative stress markers such as malondialdehyde (MDA) in scopolamine-induced models, indicating its potential role in mitigating oxidative damage in neuronal cells .

Pharmacokinetics

The pharmacokinetic profile of M4 indicates favorable absorption and distribution characteristics:

- Human Intestinal Absorption : High probability (0.9862) suggests good oral bioavailability.

- Blood-Brain Barrier Penetration : Moderate probability (0.5052), indicating potential central nervous system effects.

- CYP450 Interaction : M4 is not a substrate for several CYP450 enzymes (e.g., CYP2C9, CYP2D6), which may reduce the risk of drug-drug interactions .

Table 1: Summary of Biological Activities of M4

Case Studies

Several studies have explored the efficacy of M4 in vivo and in vitro:

- In Vitro Study on Astrocytes : A study demonstrated that M4 could protect astrocytes from Aβ-induced cell death by modulating inflammatory cytokines like TNF-α, although the effect was not statistically significant compared to standard treatments like galantamine .

- In Vivo Animal Models : In scopolamine-induced models mimicking Alzheimer’s pathology, M4 treatment led to reduced plaque formation compared to untreated controls; however, it was less effective than galantamine .

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-[[4-(hydroxymethyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(14-8-9-14)10-12-4-6-13(11-18)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBXRGCBRUZMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)CO)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.